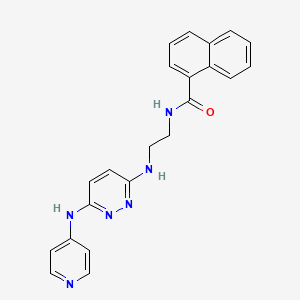![molecular formula C12H12Cl2 B2974773 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287300-60-9](/img/structure/B2974773.png)
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane, also known as CP55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for cannabinoid receptors in the brain and has been shown to have a range of effects on the nervous system.
Mécanisme D'action
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane acts as a potent agonist at both CB1 and CB2 cannabinoid receptors in the brain, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. By activating these receptors, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane can modulate the release of neurotransmitters and other signaling molecules in the brain, leading to a range of effects on the nervous system.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been found to have a range of biochemical and physiological effects in preclinical studies. In addition to its analgesic and neuroprotective effects, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate immune function. However, it is important to note that many of these effects have only been observed in animal models, and further research is needed to determine whether they are relevant to human physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane in laboratory experiments is its high potency and specificity for cannabinoid receptors, which allows for precise modulation of these signaling pathways. Additionally, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been extensively studied in preclinical models, making it a well-characterized compound for research purposes. However, one limitation of using 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane is its potential for off-target effects, as it may interact with other receptors or signaling pathways in addition to cannabinoid receptors.
Orientations Futures
There are several future directions for research on 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane and related compounds. One area of interest is the development of more selective agonists for CB1 and CB2 receptors, which could potentially reduce the risk of off-target effects. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane in human subjects, as many of the studies to date have only been conducted in animal models. Finally, there is potential for the development of novel therapeutic applications of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane, such as in the treatment of neurodegenerative diseases or as an adjuvant therapy for cancer.
Méthodes De Synthèse
The synthesis of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane involves a multi-step process that starts with the reaction of 1,3-cyclohexadiene with acetylene to produce the bicyclo[1.1.1]pentane ring system. This intermediate is then reacted with chloromethyl chloride and 3-chlorophenyl magnesium bromide to produce the final product.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been shown to have potent analgesic effects, with greater efficacy than morphine in some cases. Additionally, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(14)4-9/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOODYVSOMBCLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2974691.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2974701.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)
![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)
![2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2974704.png)

![N'-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2974707.png)
![2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2974710.png)
![N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974711.png)
